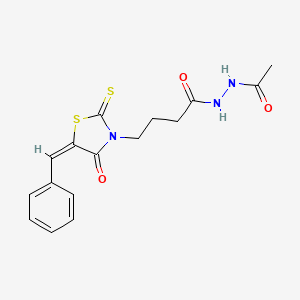

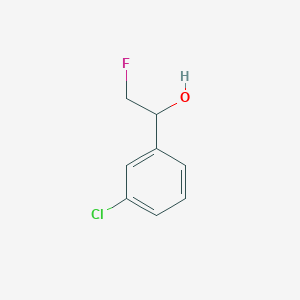

![molecular formula C23H20Cl2N4O2 B2562491 2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540488-07-1](/img/structure/B2562491.png)

2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of 1,2,4-triazole . 1,2,4-Triazoles are known to have various medicinal attributes such as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . They are also used in the synthesis of various heterocyclic compounds with biological applications in medicine .

Synthesis Analysis

The synthesis of tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)-one derivatives has been reported in the literature . The synthesis involves the condensation reaction of an aldehyde and a cyclic beta-diketone with 2-aminobenzothiazole, 2-aminobenzimidazole, or 3-amino-1,2,4-triazole .Molecular Structure Analysis

1,2,4-Triazole is a stable compound and is difficult to cleave . It has a molecular formula of C2H3N3 and acts as isosteres of amide, ester, and carboxylic acid . It may be formally derived from pyrazole by substitution of a carbon at position-4 by a nitrogen atom . 1,2,4-Triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, in which 1H-1,2,4-triazole is more stable .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives are influenced by the nature and position of the substituent groups . For example, introducing electron-donating groups can contribute to good inhibitory activity against urease, and the position of these groups did not significantly affect the potency .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the nature and position of the substituent groups . For example, bromine derivatives with a large electron-withdrawing group showed good inhibitory activity against urease .Applications De Recherche Scientifique

Metal Extraction and Separation

Palladium (II) Extraction:- Details : The compound can selectively extract palladium (II) from 0.2–5.0 M HNO₃ solutions. It also allows for the separation of palladium (II) from other metal ions, including Ni (II), Cu (II), Pb (II), Fe (III), Ag (I), and lanthanides (III) within specific acidity ranges .

Polymer Chemistry

Synthesis of Acrylic Homo- and Co-polymers:- Details : The monomer 2,4-dichlorophenyl methacrylate (2,4-DMA) can be polymerized to form homopolymers or copolymers. These polymers find applications in various materials, coatings, and adhesives .

Medicinal Chemistry and Drug Discovery

[1,2,4]triazolo[4,3-a]pyrazine Derivatives:- Details : Derivatives of this compound have been evaluated for their inhibitory activity against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Notably, compound 22i exhibited promising results .

Safety And Hazards

Orientations Futures

1,2,4-Triazoles are the focus of renewed interest among organic and medicinal chemists since several novel hybrids with broader spectrum have been synthesized based on molecular hybridization approach . A better understanding of the structure and function of 1,2,4-triazoles and of the mechanism of inhibition can be used to generate better drugs; in particular, drugs that are effective against the current drug-resistant strains of various diseases .

Propriétés

IUPAC Name |

2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20Cl2N4O2/c1-23(2)10-17-19(18(31)11-23)20(12-3-6-14(30)7-4-12)29-22(26-17)27-21(28-29)15-8-5-13(24)9-16(15)25/h3-9,20,30H,10-11H2,1-2H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLMYXRRGHKPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

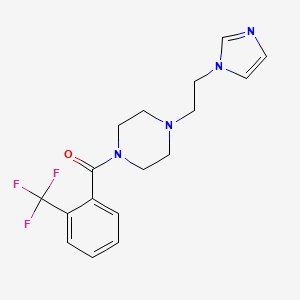

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)

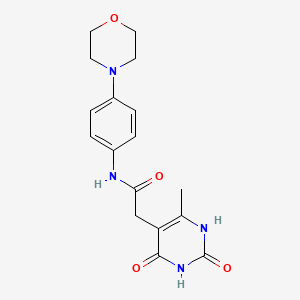

![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)

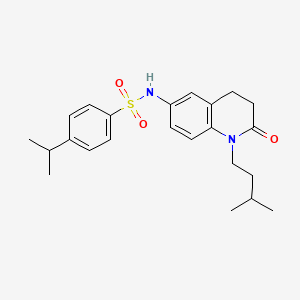

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![(7-methoxybenzofuran-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2562429.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)